BenchChemオンラインストアへようこそ!

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Anticonvulsant drug discovery Spirohydantoin SAR Epilepsy models

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (CAS 16418-56-7; molecular formula C14H16N2O2; molecular weight 244.29 g/mol) is a heterocyclic compound belonging to the spirohydantoin class, characterized by a conformationally restricted 2,3-diazaspiro[4.5]decane core with a phenyl substituent at the N-2 position. The spirocyclic framework integrates a hydantoin ring (1,4-dione moiety) fused via a spiro carbon to a cyclohexane ring, a structural feature that confers enhanced conformational rigidity and distinct physicochemical properties including a calculated logP of 2.40870.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 16418-56-7
Cat. No. B105425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione
CAS16418-56-7
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)NN(C2=O)C3=CC=CC=C3
InChIInChI=1S/C14H16N2O2/c17-12-14(9-5-2-6-10-14)13(18)16(15-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,17)
InChIKeyMUSDGDGZYDTPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (CAS 16418-56-7): Spirocyclic Hydantoin Core for Anticonvulsant and CNS Drug Discovery Procurement


2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (CAS 16418-56-7; molecular formula C14H16N2O2; molecular weight 244.29 g/mol) is a heterocyclic compound belonging to the spirohydantoin class, characterized by a conformationally restricted 2,3-diazaspiro[4.5]decane core with a phenyl substituent at the N-2 position [1]. The spirocyclic framework integrates a hydantoin ring (1,4-dione moiety) fused via a spiro carbon to a cyclohexane ring, a structural feature that confers enhanced conformational rigidity and distinct physicochemical properties including a calculated logP of 2.40870 [2]. This compound serves as a core scaffold in medicinal chemistry programs targeting anticonvulsant agents and CNS-active therapeutics, with structural mimicry to the clinically established anticonvulsant phenytoin [3]. Its commercial availability at research-grade purity (typically 97%) from multiple suppliers supports its utility as a building block for structure-activity relationship (SAR) exploration and derivative synthesis [4].

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione: Why Spirocyclic Geometry Precludes Simple Analog Substitution


The diazaspiro[4.5]decane scaffold is not a generic commodity building block; substitution with closely related spirocyclic analogs—such as the [4.4]nonane homologue (CAS 16418-55-6), the [4.6]undecane variant, or regioisomeric 1,3-diazaspiro[4.5]decanes—introduces quantifiable alterations in ring conformational dynamics, lipophilicity, and target engagement that directly impact pharmacological outcomes. The cyclohexane component of the [4.5] system adopts a chair conformation with distinct steric and electronic characteristics versus the envelope conformation of cyclopentane in the [4.4] system [1]. These geometric differences translate into altered 3D pharmacophore presentation, affecting receptor binding complementarity as demonstrated in SAR studies where spiro ring size and substitution patterns critically modulate anticonvulsant potency in maximal electroshock seizure (MES) and 6-Hz psychomotor seizure models [2]. Furthermore, the specific 2-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione architecture presents a unique hydrogen-bond donor (N-H) and acceptor (C=O) arrangement within the hydantoin ring, a feature that distinguishes it from 1,3-diazaspiro regioisomers and influences both target recognition and synthetic derivatization pathways [3]. Procurement of the precise CAS-designated compound ensures fidelity to validated SAR data and avoids confounding variables introduced by scaffold hopping.

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione: Quantitative Differentiation Evidence for Procurement Decision-Making


Spiro Ring Size Differentiation: [4.5]decane vs [4.4]nonane Scaffold Comparison in Anticonvulsant SAR

The 2-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione scaffold incorporates a cyclohexane spiro-fused ring system, contrasting with the [4.4]nonane homolog (CAS 16418-55-6) that contains a cyclopentane ring. X-ray crystallographic analysis of the [4.4]nonane analog reveals that the cyclopentane ring adopts an envelope conformation, whereas the cyclohexane ring in [4.5]decane systems adopts a chair conformation with distinct dihedral angles and spatial projection of the phenyl substituent [1]. This conformational divergence affects the 3D pharmacophore presentation, with the [4.5]decane scaffold providing a more extended hydrophobic surface area. In anticonvulsant screening, [4.5]decane-based spirohydantoins demonstrate a protective index profile distinct from [4.4]nonane analogs, with the larger cyclohexane ring generally associated with enhanced metabolic stability and prolonged duration of action in rodent seizure models [2].

Anticonvulsant drug discovery Spirohydantoin SAR Epilepsy models

Structure-Activity Relationship: N-3 Substitution Effects on Anticonvulsant Potency in 2,3-Diazaspiro[4.5]decane-1,4-dione Scaffold

SAR studies on spirohydantoin scaffolds have established that the 2-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione core serves as a privileged template for anticonvulsant activity, with N-3 substitution critically modulating potency. In a systematic evaluation of N-1′, N-3′-disubstituted spirohydantoins, compounds bearing the diazaspiro[4.5]decane core demonstrated anticonvulsant activity in the pilocarpine model of temporal lobe epilepsy, with 10 out of 18 tested analogs (56%) outperforming the standard drug phenytoin based on Racine's seizure severity scoring [1]. The unsubstituted 2-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (CAS 16418-56-7) represents the parent scaffold from which optimal N-3 substituents (ethyl, propyl, or cyclopropyl groups) are introduced to achieve maximal protective effects. In contrast, regioisomeric 1,3-diazaspiro[4.5]decane-2,4-diones exhibit divergent SAR, with 8-amino substitution at the cyclohexane ring being required for MES activity comparable to phenytoin [2].

Medicinal chemistry Antiepileptic drug development Quantitative SAR

Anticonvulsant Activity in 6-Hz Psychomotor Seizure Model: Quantitative Protection Data for 2,3-Diazaspiro[4.5]decane-1,4-dione Derivative

A 2,3-diazaspiro[4.5]decane-1,4-dione derivative (designated Compound 1) was evaluated in the 6-Hz psychomotor seizure model, a paradigm predictive of efficacy against therapy-resistant partial seizures. At a dose of 100 mg/kg, Compound 1 protected 3 out of 4 mice (75% protection rate) with 0% mortality, demonstrating anticonvulsant efficacy in this refractory epilepsy model [1]. The 6-Hz model is distinguished from the maximal electroshock seizure (MES) test by its lower frequency (6 Hz vs 60 Hz) and longer stimulus duration, more accurately modeling pharmacoresistant limbic seizures. This protective effect provides quantitative evidence for the scaffold's therapeutic potential in difficult-to-treat epilepsy phenotypes, differentiating it from spirohydantoins that show activity only in acute MES screening [2].

In vivo pharmacology Refractory epilepsy 6-Hz seizure model

Spectroscopic Characterization and Analytical Benchmarking: 1H NMR and 13C NMR Data for CAS 16418-56-7

Complete spectroscopic characterization data for 2-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (CAS 16418-56-7) have been established, providing a definitive analytical reference for identity verification and purity assessment. 1H NMR (500 MHz, CDCl3) reveals diagnostic signals including δ 2.08 (d, J = 15.0 Hz, 1H) and δ 1.98 (dd, J = 10.0, 5.0 Hz, 1H) corresponding to the cyclohexane methylene protons adjacent to the spiro carbon, along with characteristic aromatic proton signals from the N-phenyl substituent [1]. 13C NMR (300 MHz, CDCl3) shows carbonyl carbons of the hydantoin ring and spiro carbon signals consistent with the diazaspiro[4.5]decane architecture. Mass spectrometry confirms molecular ion detection. These spectral fingerprints enable unambiguous differentiation from the [4.4]nonane homolog (CAS 16418-55-6), which exhibits distinct NMR patterns due to the cyclopentane ring geometry and altered chemical shift dispersion [2].

Analytical chemistry Compound authentication Quality control

Synthetic Accessibility and Derivatization Pathways: Ring-Closing Metathesis vs Traditional Condensation Routes

The 2-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione scaffold can be accessed through multiple synthetic routes, enabling procurement strategy flexibility. Traditional synthesis employs condensation of phenylhydrazine with cyclohexanone followed by cyclization with a suitable carbonyl source to install the 1,4-dione moiety . More advanced approaches utilize sequential multicomponent α-aminoallylation followed by ring-closing metathesis (RCM) to construct the spirocyclic framework with greater efficiency and higher yields [1]. This RCM-based strategy, demonstrated on diaza-spirocycles of varying ring sizes, provides access to pharmacologically relevant diaza-scaffolds in a high-yielding process. The [4.5]decane core is also amenable to further functionalization at the N-3 position (via alkylation or arylation) and at the cyclohexane ring (via substitution reactions), distinguishing it from more sterically constrained [4.4]nonane systems where derivatization options are limited by ring strain and conformational rigidity [2].

Synthetic methodology Process chemistry Medicinal chemistry optimization

Lipophilicity and Physicochemical Differentiation: logP Comparison Across Spirohydantoin Scaffolds

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (CAS 16418-56-7) exhibits a calculated logP of 2.40870, positioning it within the optimal lipophilicity range for CNS penetration (logP 2-4) [1]. This physicochemical profile distinguishes it from related spirohydantoins: [4.4]nonane-based spirohydantoins evaluated in structure-property relationship studies demonstrated lipophilicities comparable to phenytoin (logP ≈ 2.5), with specific values modulated by substituent electronic effects as quantified through Hammett equation correlations [2]. The cyclohexane ring in the [4.5]decane system contributes additional hydrophobic surface area relative to the [4.4]nonane cyclopentane ring, enhancing membrane permeability potential. PSA (polar surface area) of 49.41 Ų for CAS 16418-56-7 further supports favorable CNS penetration characteristics when combined with the logP value [3].

ADME prediction CNS drug design Physicochemical profiling

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione: Evidence-Based Procurement Applications for CNS and Anticonvulsant Drug Discovery


Lead Optimization in Anticonvulsant Drug Discovery: Spirohydantoin Scaffold Derivatization

This compound serves as a validated core scaffold for synthesizing N-3-substituted spirohydantoin derivatives with anticonvulsant activity. SAR studies demonstrate that alkyl groups (ethyl, propyl, or cyclopropyl) at the N-3′ position of the 2,3-diazaspiro[4.5]decane-1,4-dione core produce compounds with protective effects exceeding phenytoin in the pilocarpine model of temporal lobe epilepsy [1]. Procurement of the unsubstituted parent compound (CAS 16418-56-7) enables systematic SAR exploration through N-3 functionalization, with 10 out of 18 tested derivatives (56%) demonstrating superior efficacy to phenytoin based on Racine's seizure severity scoring [2]. The [4.5]decane core provides greater conformational flexibility and derivatization versatility than the [4.4]nonane homolog (CAS 16418-55-6), whose cyclopentane envelope conformation restricts accessible chemical space [3].

Refractory Epilepsy Model Development: 6-Hz Psychomotor Seizure Screening

Derivatives of 2-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione demonstrate efficacy in the 6-Hz psychomotor seizure model, a paradigm specifically designed to identify compounds active against pharmacoresistant partial seizures. At 100 mg/kg, a 2,3-diazaspiro[4.5]decane-1,4-dione derivative (Compound 1) protected 75% of tested mice (3/4) with zero mortality, providing quantitative evidence for scaffold utility in refractory epilepsy research [1]. The 6-Hz model's predictive validity for therapy-resistant limbic seizures distinguishes this scaffold from anticonvulsants showing activity only in acute MES screening [2]. Procurement of CAS 16418-56-7 enables synthesis and evaluation of derivatives in this specialized model, addressing the high unmet need for pharmacoresistant epilepsy therapeutics.

CNS Drug Discovery: Rational Design Leveraging Optimized Physicochemical Properties

The established logP value of 2.40870 and PSA of 49.41 Ų for 2-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione position it within the optimal range for CNS penetration [1]. This physicochemical profile, combined with the scaffold's hydrogen-bond donor/acceptor arrangement in the hydantoin ring, supports rational design of CNS-active compounds targeting neurological disorders beyond epilepsy, including anxiety, neuropathic pain, and mood disorders [2]. The [4.5]decane scaffold's lipophilicity is comparable to CNS-approved drugs like phenytoin (logP ≈ 2.5) while offering a conformationally distinct pharmacophore due to the spirocyclic architecture, as validated by molecular modeling studies [3].

Analytical Reference Standard Procurement for Quality Control and Identity Verification

The availability of peer-reviewed 1H NMR (500 MHz, CDCl3) and 13C NMR (300 MHz, CDCl3) spectral data for CAS 16418-56-7 provides a definitive analytical benchmark for identity confirmation and purity assessment [1]. Key diagnostic signals including δ 2.08 (d, J = 15.0 Hz) and δ 1.98 (dd, J = 10.0, 5.0 Hz) correspond to the cyclohexane methylene protons adjacent to the spiro carbon, enabling unambiguous differentiation from the [4.4]nonane homolog (CAS 16418-55-6) which exhibits distinct spectral patterns due to cyclopentane geometry [2]. Procurement of this compound with documented spectroscopic verification supports regulatory compliance in pharmaceutical development and ensures batch-to-batch consistency in SAR studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.